Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate
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Overview
Description
Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is commonly used in various scientific research applications due to its ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with trifluoromethyl sulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,1,1,3,3,3-Hexafluoro-2-propanol+Trifluoromethyl sulfonic acid+KOH→Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., potassium hydroxide), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while addition reactions may produce complex adducts.
Scientific Research Applications
Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate involves its ability to interact with various molecular targets. The fluorinated groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate include:
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in organic synthesis.
Trifluoromethyl sulfonic acid: A strong acid used in various chemical reactions.
Hexafluoroisopropanol: A fluorinated solvent with similar properties.
Uniqueness
What sets this compound apart from similar compounds is its combination of fluorinated groups and a sulfonate group, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and reactivity.
Properties
Molecular Formula |
C4F9KO3S |
---|---|
Molecular Weight |
338.19 g/mol |
IUPAC Name |
potassium;1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate |
InChI |
InChI=1S/C4HF9O3S.K/c5-2(6,7)1(3(8,9)10,4(11,12)13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 |
InChI Key |
ARIBLUOFKZXDJW-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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